1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde
Description
1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclohexane ring substituted with a carbaldehyde group at position 1, a methyl group at position 2, and a but-3-en-2-yl moiety at the same position (Figure 1). The compound’s molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-but-3-en-2-yl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-10(2)12(9-13)8-6-5-7-11(12)3/h4,9-11H,1,5-8H2,2-3H3 |
InChI Key |
QTWBPCAVWCKITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C=O)C(C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohexanone with but-3-en-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired carbaldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, while advanced oxidation techniques can be used to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Strong acids (e.g., H₂SO₄), bases (e.g., NaOH)
Major Products:
Oxidation: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Functional and Reactivity Differences
Chlorinated Analog (C₁₁H₁₇ClO)
- Higher molecular weight (200.70 g/mol) compared to the target compound may correlate with elevated boiling/melting points.
- The (E)-configuration of the chloropropenyl group could influence stereoselective reactivity.
Non-Methylated Butenyl Analog (C₁₁H₁₈O)
- Lower molecular weight (166.26 g/mol) suggests differences in volatility and solubility compared to the target compound.
Chloroethyl Derivative (C₁₀H₁₇ClO)
- The saturated chloroethyl chain eliminates conjugation with the cyclohexane ring, reducing opportunities for π-orbital interactions.
- The chlorine atom’s inductive effect may slightly deactivate the aldehyde group toward nucleophilic additions.
Simplest Analog (C₈H₁₄O)
- The absence of unsaturated bonds restricts applications in cycloaddition or polymerization reactions.
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